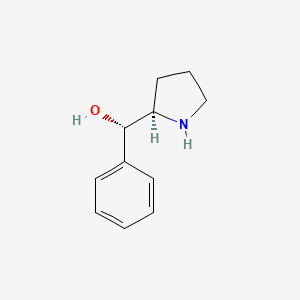

(S)-Phenyl((R)-pyrrolidin-2-yl)methanol

Description

Significance of Molecular Chirality in Contemporary Chemical Research

Chirality is a fundamental property of asymmetry in molecules, derived from the Greek word for hand, "cheir". longdom.org A molecule is considered chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. longdom.orgquora.com These two mirror-image forms are known as enantiomers. longdom.org While enantiomers have identical physical properties such as melting point and boiling point, their three-dimensional arrangement is distinct, which becomes critically important in biological systems. longdom.org

The significance of chirality in modern chemistry is profound, largely because the molecules of life—including proteins, enzymes, and sugars—are themselves chiral. numberanalytics.comstudysmarter.co.uk As a result, the two enantiomers of a chiral molecule can interact differently within a biological environment. quora.comnih.gov This differential interaction can lead to one enantiomer producing a desired therapeutic effect while the other may be inactive or even harmful. studysmarter.co.uknih.gov The historical case of thalidomide (B1683933) serves as a stark illustration of this principle; one enantiomer was an effective sedative, whereas its mirror image was found to be a potent teratogen, causing severe birth defects. numberanalytics.comnih.gov This has made the study and control of chirality indispensable in fields such as pharmaceuticals, agrochemicals, and materials science. longdom.org

Enantioselective synthesis, also known as asymmetric synthesis, is the process of selectively producing one enantiomer of a chiral compound over its mirror image. wikipedia.orgbuchler-gmbh.com IUPAC defines it as a chemical reaction in which one or more new elements of chirality are formed in a substrate molecule, resulting in the unequal production of stereoisomeric products. wikipedia.org This field has become a cornerstone of modern organic chemistry due to the high demand for enantiomerically pure compounds, particularly in the pharmaceutical industry. buchler-gmbh.comnumberanalytics.com

The ability to control the precise three-dimensional structure of a molecule is crucial, as its biological activity is often intrinsically linked to its stereochemistry. studysmarter.co.uknumberanalytics.com By employing enantioselective methods, chemists can synthesize complex molecules with high stereochemical purity, ensuring the efficacy and safety of the final product. numberanalytics.comnumberanalytics.com This targeted approach avoids the need for separating a 50:50 mixture of enantiomers (a racemic mixture), making the manufacturing process more efficient and sustainable. wikipedia.org The development of new catalysts and reactions continues to advance this field, enabling the synthesis of increasingly complex and valuable molecules. numberanalytics.com

Achieving high levels of stereocontrol in chemical reactions is accomplished primarily through the use of chiral catalysts and chiral auxiliaries. slideshare.netnumberanalytics.com These tools create a chiral environment during the reaction, influencing the pathway to favor the formation of one enantiomer. wikipedia.org

Chiral Catalysts are chiral molecules that accelerate a chemical reaction and control its stereochemical outcome without being consumed in the process. numberanalytics.com They are highly sought after for their efficiency, as a small amount of catalyst can generate a large quantity of the desired product. There are several major types of chiral catalysts. numberanalytics.com

| Catalyst Type | Description | Examples |

| Metal Complexes | Consist of a central metal atom bonded to chiral organic molecules known as ligands. They are highly active and versatile. numberanalytics.com | BINAP/Ru, Salen complexes |

| Organocatalysts | Small, metal-free organic molecules that can catalyze reactions. They are often robust and less sensitive to air and moisture. numberanalytics.comnumberanalytics.com | Proline, Cinchona alkaloids |

| Biocatalysts | Naturally occurring enzymes or whole-cell systems that catalyze reactions with often perfect enantioselectivity under mild conditions. numberanalytics.com | Lipases, Ketoreductases |

The strategic choice between a chiral catalyst or an auxiliary allows chemists to predictably synthesize a specific stereoisomer of a target molecule. rsc.org

Overview of Chiral Amino Alcohols

Chiral amino alcohols are a functionally and structurally important class of organic compounds characterized by the presence of both an amine (-NH₂) and an alcohol (-OH) group attached to a chiral carbon framework. nih.govfrontiersin.org These bifunctional molecules are ubiquitous in nature and are key components of many pharmaceuticals and bioactive natural products. nih.govresearchgate.net Their value extends to their widespread use as key intermediates and reagents in organic synthesis. researchgate.net

The structural diversity of chiral amino alcohols is vast, arising from different substituents on the carbon backbone, the nature of the amino group (primary or secondary), and the relative stereochemistry between the hydroxyl and amino groups. acs.orgdiva-portal.org This diversity allows for fine-tuning of their properties for various applications. They are highly valued for their multiple roles in modern synthesis. researchgate.netdiva-portal.org

| Functional Role | Description |

| Chiral Building Blocks | As enantiopure starting materials (synthons), they provide a pre-existing stereocenter for the synthesis of complex target molecules. nih.govresearchgate.net |

| Chiral Ligands | The nitrogen and oxygen atoms can coordinate to metal centers, forming stable complexes that are highly effective catalysts for asymmetric reactions. diva-portal.org |

| Chiral Auxiliaries | They can be temporarily attached to a substrate to direct the stereoselective formation of new chiral centers. diva-portal.org |

| Chiral Catalysts | Certain amino alcohols and their derivatives can function as organocatalysts, directly promoting enantioselective transformations. researchgate.net |

This functional versatility makes chiral amino alcohols indispensable tools for the construction of stereochemically complex molecules. researchgate.netacs.org

The use of chiral amino alcohols in synthesis has a rich history, initially relying heavily on what is known as the "chiral pool." diva-portal.org This refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids (e.g., proline), carbohydrates, and alkaloids (e.g., quinine). diva-portal.org For many years, chemists cleverly modified these naturally occurring molecules to serve as starting materials, auxiliaries, and ligands. diva-portal.org

While the chiral pool provided a solid foundation, its structural variety is inherently limited. diva-portal.org This prompted the development of methods for the asymmetric synthesis of amino alcohols from non-chiral precursors. westlake.edu.cn Landmark developments, such as the Sharpless asymmetric aminohydroxylation, allowed for the direct installation of amino and hydroxyl groups across a double bond with high stereocontrol. diva-portal.org More recently, advances in biocatalysis and organocatalysis have further expanded the toolbox, enabling the efficient and highly selective synthesis of a vast array of chiral amino alcohols that were previously inaccessible. nih.govfrontiersin.org

Pyrrolidine (B122466) Scaffold as a Privileged Chiral Motif

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is widely recognized as a "privileged scaffold" in chemistry. researchgate.netnih.gov This designation signifies that the pyrrolidine motif is a recurring structural feature in a multitude of compounds that exhibit potent biological activity and in highly successful chiral catalysts. nih.govacs.org It is one of the most common nitrogen-containing heterocyclic rings found in FDA-approved drugs. nih.gov

The success of the chiral pyrrolidine scaffold stems from several key features. Its conformationally restricted, yet flexible, five-membered ring structure provides a rigid backbone that can be used to create a well-defined three-dimensional space. nih.gov This is crucial for inducing high levels of stereoselectivity in asymmetric reactions when the pyrrolidine is used as a ligand or an organocatalyst. researchgate.net Proline, a naturally occurring amino acid containing a pyrrolidine ring, and its derivatives are among the most powerful and widely used organocatalysts in modern organic synthesis. researchgate.net The ability to easily substitute the ring at various positions allows for systematic modification and optimization of its steric and electronic properties, making it a versatile and powerful tool for chemists in both drug discovery and asymmetric catalysis. nih.govrsc.org

Conformational Properties and Stereochemical Control

In substituted pyrrolidines like (S)-Phenyl((R)-pyrrolidin-2-yl)methanol, the substituents on the ring introduce specific steric and stereoelectronic effects that can lock the ring into a preferred conformation. acs.orgacs.org In a related structure, [(2S,5R)-1-Methyl-5-phenyl-pyrrolidin-2-yl]diphenyl-methanol, X-ray crystallography revealed that the pyrrolidine ring adopts an envelope conformation where the carbon atom bearing the phenyl group is the flap atom. nih.gov This defined conformation is crucial for stereochemical control. By creating a well-defined three-dimensional space, the catalyst or ligand can effectively shield one face of a reacting substrate, forcing an incoming reagent to approach from the less hindered direction. researchgate.net

This principle of stereochemical control is fundamental to asymmetric catalysis. For example, the C2-symmetry found in some pyrrolidine derivatives is a powerful tool for enhancing enantioselectivity. This symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, leading to higher enantiomeric excess (ee) in the product. The rigid and preorganized geometry imposed by the pyrrolidine ring minimizes conformational flexibility during the reaction, which is key to directing the stereochemical outcome. The precise arrangement of substituents, as in the (S)-phenyl and (R)-pyrrolidin-2-yl configuration, creates a unique chiral environment that is essential for its function in asymmetric synthesis. rsc.org

Versatility in Catalyst and Ligand Design

The structural and conformational features of pyrrolidine-based compounds like this compound make them exceptionally versatile components in the design of catalysts and ligands for asymmetric synthesis. researchgate.netresearchgate.net The pyrrolidine scaffold can be readily modified, allowing for fine-tuning of its steric and electronic properties to suit a wide variety of chemical transformations. mdpi.comresearchgate.net These compounds have been successfully employed as organocatalysts and as chiral ligands for transition metals. mdpi.comnih.gov

As organocatalysts, pyrrolidine derivatives are renowned for their ability to mimic enzymatic processes. researchgate.net Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, catalyze reactions by forming nucleophilic enamines with carbonyl compounds. mdpi.comnih.gov The catalyst's chiral environment then directs the subsequent reaction with an electrophile, achieving high levels of stereoselectivity in transformations like aldol (B89426) reactions, Mannich reactions, and Michael additions. mdpi.comresearchgate.net For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yields and enantioselectivities (up to >99% ee) in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org

In metal-catalyzed reactions, chiral pyrrolidine-containing molecules function as effective ligands that transfer their chirality to the metal center. alfa-chemistry.comresearchgate.net The nitrogen and oxygen atoms of amino alcohol ligands like this compound can chelate to a metal, forming a stable chiral complex that can catalyze reactions such as asymmetric hydrogenations, C-H functionalizations, and cross-coupling reactions. researchgate.net The modularity of these ligands is a significant advantage; for example, pyrrolidine-based P,O ligands derived from carbohydrates have been used in iridium-catalyzed asymmetric hydrogenations of olefins, achieving high enantioselectivities (up to 99% ee). researchgate.net This versatility allows chemists to develop a broad spectrum of catalysts tailored for specific and challenging synthetic problems, underscoring the privileged role of the pyrrolidine framework in modern chemistry. mdpi.comresearchgate.net

The following table summarizes the enantioselectivity achieved with different types of pyrrolidine-based catalysts in various reactions, illustrating their effectiveness in stereochemical control.

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) (%) |

| C2-symmetric bis(methoxymethyl)pyrrolidine | Diethylzinc (B1219324) addition | Benzaldehyde | 96 |

| Non-symmetric diarylhydroxymethylpyrrolidine | Diethylzinc addition | m-Chlorobenzaldehyde | 45 |

| trans-2,5-Diphenylpyrrolidine | Michael Addition | α,β-Unsaturated aldehydes | 95 |

| Chiral cis-2,5-disubstituted pyrrolidine | Michael Addition | α,β-Unsaturated aldehydes | >99 |

| Iridium complex with P,O-iminosugar ligand | Asymmetric Hydrogenation | Tri-substituted olefin | up to 99 |

| This table is a compilation of data from multiple sources to illustrate the general performance of related catalyst systems. researchgate.netrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHBZQROFTOSU-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)[C@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Asymmetric Induction in S Phenyl R Pyrrolidin 2 Yl Methanol Mediated Reactions

Elucidation of Reaction Pathways and Transition States

The catalytic cycle of reactions mediated by (S)-Phenyl((R)-pyrrolidin-2-yl)methanol and related diarylprolinol ethers typically involves the formation of key intermediates that activate the substrates and control the stereochemical outcome.

Role of Iminium Ions and Enamine Intermediates in Aminocatalysis

In aminocatalysis, secondary amines like this compound can activate carbonyl compounds in two primary ways: through the formation of enamine intermediates or iminium ions. The formation of an enamine from a ketone or aldehyde raises the energy of the highest occupied molecular orbital (HOMO), making the α-carbon nucleophilic. Conversely, the formation of an iminium ion from an α,β-unsaturated aldehyde or ketone lowers the energy of the lowest unoccupied molecular orbital (LUMO), activating the substrate for nucleophilic attack. nih.gov

The reaction of the pyrrolidine (B122466) nitrogen with a carbonyl substrate leads to the formation of these transient species. For instance, in the conjugate addition of aldehydes to nitro-olefins, the aldehyde is converted to a nucleophilic enamine intermediate. nih.gov In contrast, reactions involving α,β-unsaturated aldehydes often proceed through an iminium ion intermediate, which then undergoes attack by a nucleophile. nih.gov Computational studies on similar pyrrolidine-based catalysts have shown that the enamine pathway is often kinetically favored over pathways involving iminium ion intermediates for certain Michael addition reactions. nih.gov

Table 1: Activation Modes in Aminocatalysis

| Activation Mode | Intermediate | Substrate | Effect | Typical Reaction |

|---|---|---|---|---|

| HOMO-Activation | Enamine | Aldehydes, Ketones | Increases nucleophilicity of α-carbon | α-functionalization, Michael additions |

| LUMO-Activation | Iminium Ion | α,β-Unsaturated Aldehydes/Ketones | Increases electrophilicity of β-carbon | Conjugate additions, Cycloadditions |

Bifunctional Activation Mechanisms through Non-Covalent Interactions

While the formation of covalent intermediates is a key aspect of catalysis, non-covalent interactions in the transition state play a crucial role in achieving high levels of stereoselectivity. For proline and its derivatives, hydrogen bonding has been identified as a critical factor in organizing the transition state assembly. acs.orgnih.gov In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, interacting with the incoming electrophile or nucleophile. This bifunctional activation, where both the amine and the hydroxyl group participate in the catalytic process, is a hallmark of many effective organocatalysts.

Transition state models for proline-catalyzed reactions often invoke a hydrogen bond between the carboxylic acid of proline and the electrophile. rsc.org While this compound lacks a carboxylic acid, the hydroxyl group can serve a similar role. This interaction helps to rigidly orient the reactants, leading to a highly organized transition state and effective stereochemical communication.

Stereochemical Models for Diastereoselectivity and Enantioselectivity

The high levels of diastereoselectivity and enantioselectivity observed in reactions catalyzed by this compound and its analogues are rationalized through various stereochemical models that consider the catalyst's three-dimensional structure.

Influence of Pyrrolidine Ring Conformation

The conformation of the five-membered pyrrolidine ring is a key determinant of the catalyst's stereodirecting ability. The ring can adopt various puckered conformations, and the substituents on the ring will occupy pseudo-axial or pseudo-equatorial positions. The specific conformation adopted in the transition state minimizes steric interactions and maximizes stabilizing interactions, such as hydrogen bonding. In many proline-catalyzed reactions, a chair-like six-membered transition state, akin to the Zimmerman-Traxler model, is proposed to explain the observed stereoselectivity. wikipedia.org The conformation of the pyrrolidine ring dictates the orientation of the substituents, which in turn creates a chiral environment that directs the approach of the reactants.

Steric and Electronic Effects of Substituents

The substituents on the catalyst framework, namely the phenyl and hydroxyl groups, exert significant steric and electronic effects that influence the stereochemical outcome. The bulky phenyl group plays a crucial role in shielding one face of the reactive intermediate (enamine or iminium ion), thereby directing the incoming reagent to the opposite, less hindered face. This steric blockade is a fundamental principle in achieving high enantioselectivity.

The electronic nature of the substituents can also modulate the reactivity and selectivity of the catalyst. Electron-donating or withdrawing groups on the phenyl ring can influence the nucleophilicity of the enamine or the electrophilicity of the iminium ion. Furthermore, modifications to the hydroxyl group, such as its conversion to a silyl (B83357) ether, can have a profound impact on the catalyst's performance by altering its steric bulk and hydrogen bonding capabilities. nih.gov Detailed mechanistic studies on diarylprolinol ether catalysts have shown that the stereochemical outcome is not always determined by the initial C-C bond-forming step but can be influenced by the relative stability and reactivity of downstream diastereomeric intermediates, a concept explained by the Curtin-Hammett principle. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of organocatalyzed reactions. frontiersin.org These studies provide detailed insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways.

For proline-catalyzed Michael reactions, DFT calculations have been used to refine transition-state models, showing that in some cases, models devoid of hydrogen bonding are energetically more favorable. acs.orgnih.gov Similar computational approaches applied to reactions catalyzed by this compound would allow for a detailed examination of the transition state geometries and the non-covalent interactions that govern stereoselectivity. Molecular modeling can help to visualize the three-dimensional arrangement of the catalyst and substrates in the transition state, providing a rational basis for the observed enantioselectivity and diastereoselectivity. These computational investigations can also guide the design of new catalysts with improved activity and selectivity by predicting the effects of structural modifications. nih.gov

Table 2: Investigated Organocatalytic Reactions and Key Mechanistic Features

| Reaction Type | Catalyst System | Key Intermediates | Dominant Non-Covalent Interaction | Reference |

|---|---|---|---|---|

| Conjugate Addition | Diarylprolinol Ether | Enamine | - | nih.gov |

| Michael Reaction | Diarylprolinol Silyl Ether | Enamine, Iminium Ion | - | thieme-connect.com |

| Aldol (B89426) Reaction | Proline | Enamine | Hydrogen Bonding | rsc.orgwikipedia.org |

| Michael Reaction | Proline | Enamine | Hydrogen Bonding (context dependent) | acs.orgnih.gov |

Density Functional Theory (DFT) Calculations for Energy Landscapes

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of organocatalyzed reactions by mapping the potential energy surface of the reaction pathway. These calculations allow for the localization of transition states and intermediates, providing a quantitative understanding of the energy barriers that determine reaction rates and stereochemical outcomes.

In the context of asymmetric reactions catalyzed by prolinol-derived catalysts, DFT calculations are crucial for comparing the energies of the diastereomeric transition states that lead to the formation of the major and minor enantiomers of the product. The difference in the activation energies (ΔΔG‡) between these competing pathways directly correlates to the enantiomeric excess observed experimentally.

For a hypothetical reaction mediated by this compound, a DFT study would typically involve the following steps:

Conformational Search: Identifying the most stable conformations of the catalyst, substrates, and the catalyst-substrate complex.

Transition State Localization: Locating the transition state structures for the formation of both enantiomers of the product. This is the most computationally intensive step and often requires sophisticated algorithms.

Energy Calculation: Calculating the Gibbs free energies of the reactants, intermediates, transition states, and products to construct a complete energy profile.

Analysis of Interactions: Examining the geometry of the transition states to identify the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-π stacking) that are responsible for the energy difference between the diastereomeric transition states.

| Transition State | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| TS-(R) | -1234.567890 | -1234.456789 | 0.0 |

| TS-(S) | -1234.565432 | -1234.454321 | 1.55 |

This is a hypothetical data table for illustrative purposes.

Conformational Analysis and Chiral Recognition

Conformational analysis is intrinsically linked to the understanding of chiral recognition, which is the process by which a chiral catalyst differentiates between the enantiotopic faces of a prochiral substrate or the enantiomers of a racemic substrate. The specific three-dimensional arrangement of the catalyst-substrate complex in the transition state is what ultimately dictates the stereochemical outcome of the reaction.

For this compound, the key structural features that influence its conformational preferences and chiral recognition capabilities are:

The rigid pyrrolidine ring, which provides a defined scaffold.

The stereogenic centers at the 2-position of the pyrrolidine ring and the carbinol carbon.

The phenyl group, which can participate in π-stacking interactions and also exerts significant steric influence.

The hydroxyl group and the secondary amine, which can act as hydrogen bond donors and acceptors, playing a crucial role in orienting the substrate.

In a typical catalytic cycle, the catalyst forms a transient complex with the substrate(s). Conformational analysis, often performed in conjunction with DFT calculations, explores the various possible spatial arrangements of this complex. The most stable and reactive conformation leading to the lowest energy transition state will be the one that predominates, thus controlling the stereoselectivity.

The principle of chiral recognition relies on the formation of a well-defined, diastereomeric transition state assembly. In the case of this compound, the phenyl and hydroxyl groups, in concert with the pyrrolidine ring, create a specific chiral pocket. The substrate will preferentially bind in an orientation that minimizes steric clashes and maximizes stabilizing interactions, such as hydrogen bonding. This preferential binding orientation pre-organizes the reactants for the stereoselective bond-forming step.

A simplified representation of the factors influencing chiral recognition is provided in the table below.

| Interaction Type | Favorable Conformation (Leading to Major Enantiomer) | Unfavorable Conformation (Leading to Minor Enantiomer) |

|---|---|---|

| Steric Hindrance | Substrate's bulky group is oriented away from the catalyst's phenyl group. | Substrate's bulky group experiences steric repulsion with the catalyst's phenyl group. |

| Hydrogen Bonding | Optimal alignment of substrate's acceptor group with catalyst's hydroxyl group. | Sub-optimal or strained hydrogen bonding geometry. |

| π-π Stacking | Potential stabilizing interaction between the substrate's aromatic ring and the catalyst's phenyl group. | Absence of or repulsive π-π interaction. |

This table presents a generalized model of chiral recognition principles.

Applications of S Phenyl R Pyrrolidin 2 Yl Methanol As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Employment as a Chiral Auxiliary for Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control a subsequent stereoselective transformation. The reaction proceeds through a diastereomeric intermediate, allowing for the formation of one stereoisomer in preference to others. Afterward, the auxiliary is removed, yielding an enantiomerically enriched product. Prolinol-derived compounds are effective in this role due to their conformational rigidity and steric influence.

The application of (S)-Phenyl((R)-pyrrolidin-2-yl)methanol or related prolinols as a chiral auxiliary begins with its covalent attachment to the substrate. The secondary amine of the pyrrolidine (B122466) ring serves as the primary point of attachment. For instance, in the synthesis of axially chiral allenes, the auxiliary is attached to a propargyl moiety via an N-alkylation reaction to form a chiral propargylamine. This covalent bond positions the chiral auxiliary to influence the stereochemical course of the subsequent transformation.

Once attached, the chiral auxiliary directs the stereochemistry of subsequent reactions. A notable example is the synthesis of axially chiral vinylallenes using (S)-prolinol as the auxiliary. nih.gov In this process, an optically pure propargylamine, formed by attaching the prolinol auxiliary, undergoes a silver-mediated nih.govresearchgate.net-sigmatropic rearrangement. The defined stereochemistry of the prolinol auxiliary effectively controls the resulting axial chirality of the vinylallene product, leading to excellent enantiopurity. nih.gov Subsequent removal of the auxiliary yields the final enantioenriched product.

Table 1: Synthesis of Axially Chiral Vinylallenes using (S)-Prolinol as a Chiral Auxiliary nih.gov

| Substrate (Propargylamine) | Rearrangement Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-(4-Methylpent-2-yn-1-yl)-prolinol | AgNO₃, Microwave | 85 | >99 |

| N-(4-Phenylbut-2-yn-1-yl)-prolinol | AgNO₃, Microwave | 82 | >99 |

Design and Application as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Perhaps the most widespread application of this compound and its analogues is as chiral ligands in metal-catalyzed asymmetric reactions. The ligand coordinates to a metal ion, creating a chiral catalytic complex that can differentiate between enantiotopic faces or groups of a substrate, leading to the preferential formation of one enantiomer of the product.

The basic structural motif of this compound, a 1,2-amino alcohol, allows it to function as a classic bidentate N,O-ligand. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group can chelate to a metal center, forming a stable five-membered ring.

This fundamental design can be elaborated to create ligands with different coordination modes. For example, prolinol-based hydroxyamino phosphines have been designed to act as tridentate ligands in copper-catalyzed reactions. In these systems, the nitrogen, the hydroxyl oxygen, and the appended phosphine group all coordinate to the copper center. This tridentate ligation can be crucial for the catalytic cycle, for instance, by enabling the monomerization of a copper(I)/acetylide complex, which is key to its reactivity and selectivity. acs.org

Prolinol-derived ligands have been successfully applied in a variety of metal-catalyzed reactions. A prominent example is the enantioselective addition of diethylzinc (B1219324) to aldehydes. In this reaction, the chiral amino alcohol ligand reacts with diethylzinc in situ to form a chiral zinc-alkoxide complex. This complex then acts as the catalyst, coordinating the aldehyde and delivering the ethyl group to one of its enantiotopic faces with high selectivity. Various aminophenols and aminodiols based on the proline scaffold have been synthesized and shown to be effective ligands for this transformation. researchgate.netmdpi.commdpi.com

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde with Prolinol-Derived Ligands

| Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Pinane-based Aminodiol 1 mdpi.com | Room Temp | 85 | 80 | (R) |

| Pinane-based Aminodiol 2 researchgate.net | Room Temp | 92 | 87 | (R) |

One of the most powerful and widely recognized applications of prolinol derivatives is as precursors for the catalyst in the Corey–Bakshi–Shibata (CBS) reduction. This reaction achieves the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane (B79455) as the reducing agent.

The actual catalyst is a chiral oxazaborolidine, which is formed by the reaction of an amino alcohol precursor, such as a derivative of this compound, with a borane source. The resulting CBS catalyst has a rigid bicyclic structure. The proposed mechanism involves a dual activation model within a six-membered, chair-like transition state. The endocyclic boron atom of the catalyst acts as a Lewis acid, coordinating to and activating the ketone's carbonyl oxygen. Simultaneously, the pyrrolidine nitrogen atom functions as a Lewis base, coordinating and activating the borane reducing agent. This highly organized pre-transition state assembly ensures that the hydride is delivered to a specific face of the ketone, resulting in predictable stereochemistry and high levels of enantioselectivity. acs.orgmdpi.com The CBS reduction is known for its broad substrate scope and exceptional stereocontrol, often achieving enantiomeric excesses greater than 95%. acs.org

Table 3: CBS Reduction of Various Ketones with Prolinol-Derived Oxazaborolidine Catalysts

| Ketone Substrate | Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 97 | 96.5 |

| 1-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 95 | 98 |

| α-Chloroacetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 92 | 97 |

Specific Metal Complexes and Their Catalytic Performance

Copper(II)-Catalyzed Asymmetric Henry Reactions

The Henry, or nitroaldol, reaction is a fundamental C-C bond-forming reaction that produces β-nitro alcohols, which are valuable synthetic intermediates. The development of asymmetric versions of this reaction has been a major focus, with copper(II) complexes of chiral ligands proving particularly effective.

Ligands structurally similar to this compound, specifically cis-substituted prolinamines, have been shown to be highly effective in copper-catalyzed enantioselective Henry reactions. For instance, a study utilizing CuCl₂ and CuBr₂ complexes with a simple prolinamine ligand demonstrated exceptional enantioselectivity in the reaction of nitromethane (B149229) with a wide array of aromatic, heteroaromatic, vinylic, and aliphatic aldehydes. rsc.org In nearly all 36 examples tested, the corresponding β-nitro alcohols were obtained with an outstanding 99% enantiomeric excess (ee). rsc.org This high level of stereocontrol is attributed to the rigid chelation of the ligand to the copper center, creating a well-defined chiral environment that effectively dictates the facial selectivity of the nucleophilic attack on the aldehyde.

The general success of these proline-derived catalysts underscores their potential. The choice of the copper salt and reaction conditions can be optimized to achieve high yields and enantioselectivities for various substrates. mdpi.comresearchgate.net For example, catalysts based on copper(II) acetate in combination with ligands possessing two enantiomerically pure trans-cyclohexane-1,2-diamine units have also proven efficient for the Henry reaction between aromatic aldehydes and nitromethane. mdpi.com

| Aldehyde Substrate | Catalyst System | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Aromatic Aldehydes | CuCl₂/Prolinamine 9a | 99% | High |

| Heteroaromatic Aldehydes | CuCl₂/Prolinamine 9a | 99% | High |

| Vinylic Aldehydes | CuCl₂/Prolinamine 9a | 99% | High |

| Aliphatic Aldehydes | CuBr₂/Prolinamine 9a | 99% | High |

Palladium-Complex-Catalyzed Asymmetric Allylic Alkylations

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral C-C and C-heteroatom bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand coordinated to the palladium center. Prolinol-derived ligands, which share the core structure of this compound, have been successfully employed in this context.

Researchers have developed chiral aminophosphine ligands derived from (S)-prolinol that incorporate a hydroxymethyl group on the pyrrolidine backbone. clockss.org These ligands, when used in the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate with a dimethyl malonate system, have achieved good yields and high enantioselectivity, with reported ee values up to 96%. clockss.org The presence of the hydroxyl group is thought to play a crucial role in the catalytic cycle, potentially through hydrogen bonding interactions that help to organize the transition state assembly.

The versatility of the AAA reaction allows for a broad scope of nucleophiles and substrates. acs.orgnih.gov The development of new ligands is a continuous effort to improve efficiency and selectivity for challenging substrates. acs.org The success of prolinol-derived aminophosphines highlights the effectiveness of the pyrrolidine scaffold in creating a robust and selective catalytic environment for palladium. clockss.org

| Substrate | Nucleophile System | Ligand | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate-BSA-LiOAc | (S)-prolinol-derived aminophosphine 3e | Good | up to 96% |

Enantioselective Addition of Dialkylzincs to Aldehydes

The catalytic enantioselective addition of organozinc reagents to aldehydes is a reliable method for synthesizing chiral secondary alcohols. Chiral amino alcohols are among the most effective catalysts for this transformation, and derivatives of proline have shown considerable promise.

While direct studies on this compound were not identified, closely related proline-derived ligands have been successfully immobilized on mesoporous silicas and applied to the asymmetric addition of diethylzinc to benzaldehyde. researchgate.net This work demonstrates the applicability of this structural class of ligands to the reaction, achieving high enantioselectivity (up to 75% ee) under optimized conditions. researchgate.net The catalytic cycle is believed to involve the formation of a chiral zinc-amino alkoxide species that coordinates the aldehyde and delivers the alkyl group from another zinc atom in a stereocontrolled manner. The steric and electronic properties of the amino alcohol ligand are critical for achieving high levels of asymmetric induction. researchgate.net

Heterogenization and Immobilization of this compound-Derived Ligands

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. To overcome these limitations, significant research has focused on the heterogenization of chiral catalysts by immobilizing them on solid supports.

Polymer-Supported Chiral Pyrrolidine Catalysts

Immobilizing chiral pyrrolidine catalysts, such as those derived from this compound, onto polymer supports is an effective strategy to facilitate catalyst recovery and recycling. nih.gov These supported catalysts have been synthesized by incorporating a methacrylate monomer bearing a chiral pyrrolidine moiety into a polymer microsphere, followed by deprotection. researchgate.net

These polymer-supported catalysts have been successfully applied in asymmetric Michael addition reactions. researchgate.net Notably, polymer-supported cis-type chiral pyrrolidine organocatalysts have demonstrated higher enantioselectivities (up to 99.9% ee) compared to their corresponding trans analogs or monomeric forms. researchgate.net This enhancement is attributed not only to the inherent chirality of the catalyst but also to "polymeric effects," where the polymer backbone contributes to creating a more defined and selective catalytic pocket. acs.orgfigshare.com

Integration into Mesoporous Hybrid Materials

Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, offer high surface areas and ordered pore structures, making them excellent supports for catalysts. Chiral proline-derived ligands have been covalently anchored within the channels of these materials. researchgate.net

These hybrid materials have been tested as heterogeneous catalysts for the asymmetric addition of diethylzinc to benzaldehyde. Research has shown that the enantioselectivity of the reaction is significantly influenced by the pore size of the silica support, the capping of residual silanol (B1196071) groups, and the use of additives like n-BuLi. researchgate.net High enantioselectivity (75% ee) was achieved with a large-pore SBA-15-based catalyst that had been surface-treated. researchgate.net The confinement of the catalytic sites within the ordered pores of the mesoporous material can enhance stereoselectivity by restricting the conformational flexibility of the catalyst-substrate complex. nih.gov

Advantages in Catalysis (e.g., recyclability, continuous-flow systems)

The primary advantage of heterogenizing catalysts derived from this compound is the ease of recovery and reuse. Polymer-supported catalysts can be easily separated from the reaction mixture by simple filtration and have been shown to be reusable for multiple cycles without a significant loss of catalytic activity. researchgate.netmdpi.com This recyclability is crucial from both an economic and environmental standpoint, especially when dealing with complex and expensive chiral ligands. nih.gov

Furthermore, the immobilization of these catalysts on solid supports makes them highly suitable for use in continuous-flow reactor systems. acs.orgfigshare.com Compared to traditional batch processes, continuous-flow operation with packed-bed reactors offers several benefits:

Enhanced Durability: The catalyst demonstrates improved stability and a longer operational lifetime. figshare.com

Accelerated Reaction Rates: The high local concentration of catalytic sites within the reactor can lead to faster reactions. figshare.com

Increased Selectivity: Polymeric and configurational effects can lead to higher diastereoselectivity and enantioselectivity in flow systems compared to batch reactions. acs.orgfigshare.com

Simplified Purification: The product flows out of the reactor continuously, free from the catalyst, which simplifies downstream processing. uva.es

This integration of heterogenized catalysts with continuous-flow technology represents a significant step towards more sustainable and efficient chemical manufacturing processes. researchgate.net

Role As an Organocatalyst in Asymmetric Organic Transformations

Direct Organocatalysis Mediated by (S)-Phenyl((R)-pyrrolidin-2-yl)methanol Derivatives

Derivatives of this compound, particularly its silyl (B83357) ether analogues, are highly effective organocatalysts that operate through enamine or iminium ion intermediates. This mode of activation allows for a broad spectrum of asymmetric reactions, including Michael additions and aldol (B89426) condensations, to be performed with remarkable levels of stereoselectivity.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction that establishes a new stereocenter. Derivatives of this compound have been extensively utilized to catalyze the enantioselective addition of carbonyl compounds to nitroolefins, providing access to valuable chiral γ-nitro carbonyl compounds.

The enantioselective Michael addition of ketones to nitroolefins catalyzed by derivatives of this compound, such as (S)-diphenylprolinol silyl ethers, has been well-established as a robust method for the synthesis of chiral γ-nitro ketones. These catalysts have demonstrated high levels of efficiency, affording the desired products in excellent yields and with high diastereo- and enantioselectivities.

The reaction proceeds via the formation of a chiral enamine intermediate from the ketone and the secondary amine of the catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner, dictated by the steric environment of the catalyst. A variety of ketones, including cyclic and acyclic ones, can be successfully employed as Michael donors. Similarly, a wide range of nitroolefins, bearing both electron-donating and electron-withdrawing groups on the aromatic ring, are well-tolerated substrates.

Key research findings have demonstrated that the choice of the silyl protecting group on the hydroxyl moiety of the catalyst can influence the reactivity and selectivity of the reaction. Furthermore, the reaction conditions, such as solvent and temperature, play a crucial role in achieving optimal results. For instance, the use of bulky silyl ethers can enhance the stereoselectivity by creating a more defined chiral pocket around the reactive center.

Below is a table summarizing representative examples of the asymmetric Michael addition of ketones to nitroolefins catalyzed by (S)-diphenylprolinol silyl ether derivatives.

| Ketone | Nitroolefin | Catalyst Loading (mol%) | Conditions | Yield (%) | dr (syn:anti) | ee (%) |

| Cyclohexanone | β-Nitrostyrene | 10 | Toluene, rt, 24 h | 95 | 95:5 | 98 |

| Acetone | 4-Chloro-β-nitrostyrene | 20 | Neat, rt, 48 h | 88 | - | 92 |

| Cyclopentanone | 4-Methoxy-β-nitrostyrene | 10 | CH2Cl2, 0 °C, 36 h | 92 | 92:8 | 96 |

| Propiophenone | β-Nitrostyrene | 15 | THF, -10 °C, 48 h | 85 | 90:10 | 94 |

The asymmetric Michael addition of aldehydes to nitroolefins catalyzed by (S)-diphenylprolinol silyl ethers is a highly efficient method for the synthesis of chiral γ-nitro aldehydes. mdpi.com These products are versatile intermediates that can be readily converted into a variety of valuable compounds, including γ-amino acids and their derivatives. The silylation of the prolinol hydroxyl group has been shown to dramatically increase the catalyst's activity and enantioselectivity. mdpi.com

The reaction tolerates a broad scope of substrates, including various aliphatic and aromatic aldehydes as Michael donors and a wide array of substituted nitroolefins as Michael acceptors. mdpi.com High yields and excellent stereoselectivities (both diastereoselectivity and enantioselectivity) are typically achieved. The reaction is believed to proceed through a chiral enamine intermediate, and the stereochemical outcome is controlled by the steric hindrance imposed by the bulky diphenylmethylsilyl group of the catalyst.

The following table presents a selection of results for the asymmetric Michael addition of aldehydes to nitroolefins catalyzed by a (S)-diphenylprolinol trimethylsilyl ether.

| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Conditions | Yield (%) | dr (syn:anti) | ee (%) |

| Propanal | β-Nitrostyrene | 10 | Toluene, rt, 1 h | 82 | >95:5 | 99 |

| Butanal | 4-Nitro-β-nitrostyrene | 10 | Toluene, rt, 2 h | 91 | >95:5 | 98 |

| Pentanal | 4-Chloro-β-nitrostyrene | 10 | Toluene, rt, 3 h | 88 | >95:5 | 99 |

| Hexanal | 2-Thienyl-nitroethylene | 10 | Toluene, rt, 4 h | 85 | >95:5 | 97 |

The catalytic asymmetric Michael addition of linear aldehydes to β-nitrostyrene derivatives is a particularly important transformation, as the resulting γ-nitro aldehydes are precursors to biologically active compounds. The use of (S)-diphenylprolinol silyl ether catalysts has proven to be highly effective for this reaction, providing the desired products with excellent stereocontrol. mdpi.com

The reaction demonstrates broad substrate scope with respect to both the linear aldehyde and the substituted β-nitrostyrene. Various functional groups on the aromatic ring of the nitrostyrene are well tolerated, allowing for the synthesis of a diverse library of chiral building blocks. The high syn-diastereoselectivity and enantioselectivity are consistently observed across a range of substrates.

The data below illustrates the effectiveness of a (S)-diphenylprolinol trimethylsilyl ether catalyst in the Michael addition of various linear aldehydes to substituted β-nitrostyrene derivatives.

| Aldehyde | β-Nitrostyrene Derivative | Catalyst Loading (mol%) | Conditions | Yield (%) | dr (syn:anti) | ee (%) |

| Propanal | 4-Methyl-β-nitrostyrene | 10 | Toluene, rt, 1.5 h | 85 | >95:5 | 99 |

| Butanal | 3-Methoxy-β-nitrostyrene | 10 | Toluene, rt, 2.5 h | 90 | >95:5 | 98 |

| Pentanal | 2-Fluoro-β-nitrostyrene | 10 | Toluene, rt, 3.5 h | 87 | >95:5 | 99 |

| Hexanal | 4-Bromo-β-nitrostyrene | 10 | Toluene, rt, 4.5 h | 89 | >95:5 | 98 |

Asymmetric Aldol Condensation Processes

The asymmetric aldol condensation is another fundamental carbon-carbon bond-forming reaction that constructs a β-hydroxy carbonyl moiety, a common structural motif in many natural products and pharmaceuticals. Derivatives of this compound have been successfully employed as organocatalysts for this transformation, facilitating the enantioselective reaction between aldehydes and ketones.

The catalytic cycle is believed to involve the formation of a chiral enamine from the ketone and the secondary amine of the catalyst. This enamine then nucleophilically attacks the aldehyde, and subsequent hydrolysis releases the chiral β-hydroxy ketone and regenerates the catalyst. The stereochemical outcome of the reaction is governed by the facial selectivity of the enamine addition to the aldehyde, which is controlled by the chiral environment of the catalyst.

Research in this area has demonstrated that diarylprolinol silyl ethers can effectively catalyze the direct asymmetric aldol reaction of ketones with a variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. High yields and excellent enantioselectivities are often achieved.

The following table provides representative data for the asymmetric aldol condensation catalyzed by a (S)-diphenylprolinol silyl ether.

| Ketone | Aldehyde | Catalyst Loading (mol%) | Conditions | Yield (%) | dr (syn:anti) | ee (%) |

| Acetone | Benzaldehyde | 20 | DMSO, rt, 24 h | 75 | - | 92 |

| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | Toluene, 0 °C, 48 h | 88 | 90:10 | 97 |

| Acetophenone | Propanal | 20 | CH2Cl2, -20 °C, 72 h | 65 | 85:15 | 89 |

| 3-Pentanone | Cinnamaldehyde | 15 | THF, rt, 36 h | 82 | 92:8 | 95 |

Chiral Pyrrolidine-Based Ionic Liquids as Organocatalysts

In recent years, the immobilization of organocatalysts onto solid supports or the use of ionic liquid-tagged catalysts has gained significant interest as a strategy to facilitate catalyst recovery and reuse, thereby enhancing the sustainability of the catalytic process. Chiral pyrrolidine-based ionic liquids (CILs) have emerged as highly efficient and recyclable organocatalysts for asymmetric transformations. organic-chemistry.org

These catalysts typically consist of a chiral pyrrolidine (B122466) moiety, often derived from proline or a related amino acid, covalently linked to an ionic liquid fragment, such as an imidazolium or pyridinium salt. organic-chemistry.org The ionic liquid tag not only allows for easy separation of the catalyst from the reaction mixture through simple extraction or precipitation but can also positively influence the catalytic activity and selectivity. organic-chemistry.org

Pyrrolidine-based CILs have been successfully applied in the asymmetric Michael addition of both ketones and aldehydes to nitroolefins, affording the corresponding products with high yields and excellent stereoselectivities. organic-chemistry.org The recyclability of these catalysts has been demonstrated over multiple cycles with minimal loss of activity, making them an attractive option for large-scale applications. The ionic environment provided by the catalyst can also play a role in stabilizing charged intermediates and transition states, thereby enhancing the reaction rate and selectivity.

The table below showcases the performance of a pyrrolidine-based chiral ionic liquid in the asymmetric Michael addition of cyclohexanone to various nitroolefins, highlighting its efficiency and recyclability.

| Nitroolefin | Cycle | Yield (%) | dr (syn:anti) | ee (%) |

| β-Nitrostyrene | 1 | 98 | 96:4 | 99 |

| 2 | 97 | 96:4 | 99 | |

| 3 | 96 | 95:5 | 98 | |

| 4-Chloro-β-nitrostyrene | 1 | 95 | 94:6 | 97 |

| 2 | 94 | 94:6 | 97 | |

| 4-Methoxy-β-nitrostyrene | 1 | 97 | 97:3 | 98 |

| 2 | 96 | 97:3 | 98 |

Design and Synthesis of Pyrrolidine-Based Chiral Pyridinium Ionic Liquids

The design of effective organocatalysts for asymmetric transformations often involves the integration of a chiral scaffold with a robust and tunable structural backbone. Pyrrolidine-based chiral pyridinium ionic liquids (ILs) exemplify this approach by combining the well-established catalytic activity of the pyrrolidine motif, derived from amino acids like proline, with the unique properties of ionic liquids, such as low vapor pressure, thermal stability, and potential for recyclability.

A novel series of these chiral ionic liquids has been developed utilizing the commercially available (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine as the starting material. The design strategy involves attaching the chiral pyrrolidine unit to a pyridinium core, creating a catalyst with a defined stereogenic center positioned to influence the stereochemical outcome of a reaction. The ionic liquid nature of the molecule facilitates its recovery and reuse, addressing a key challenge in homogeneous catalysis.

The synthesis of these catalysts is a straightforward multi-step process. For instance, 1-(Pyrrolidin-2-ylmethyl)pyridinium ionic liquids have been synthesized and reported as effective organocatalysts. The general synthetic route involves the reaction of a chiral pyrrolidine derivative with a pyridine compound, followed by anion exchange to generate the final ionic liquid. This modular synthesis allows for the variation of both the chiral component and the counter-anion to fine-tune the catalyst's physical and chemical properties.

Recyclability and Efficiency in Asymmetric Catalysis

Pyrrolidine-based chiral pyridinium ionic liquids have demonstrated significant promise as highly efficient and recyclable organocatalysts, particularly in asymmetric Michael addition reactions. These catalysts have been successfully applied to the reaction of ketones with nitroolefins, yielding addition products with high yields, diastereoselectivities, and enantioselectivities.

The efficiency of these ionic liquid-supported catalysts is notable. In the Michael addition of cyclohexanone to β-nitrostyrene, the use of a pyrrolidine-based pyridinium ionic liquid catalyst resulted in excellent yields and stereoselectivities. The reaction generally favors the formation of specific diastereomers and enantiomers, highlighting the effective transfer of chirality from the catalyst to the product.

A key advantage of these ionic liquid-based catalysts is their recyclability. After the reaction, the catalyst can be easily separated from the product and reused in subsequent reactions with minimal loss of activity or selectivity. Studies have shown that these pyrrolidine-based chiral pyridinium ILs can be recycled multiple times, making them economically and environmentally attractive alternatives to traditional catalysts. For example, in the Michael addition reaction, the catalyst was successfully recovered and reused for several cycles, consistently providing the product in high yield and with high enantioselectivity. This robust recyclability is a direct consequence of the ionic liquid's negligible vapor pressure and immiscibility with many organic solvents used for product extraction.

The table below summarizes the catalytic performance in the asymmetric Michael addition of cyclohexanone to various nitroolefins.

| Entry | Nitroolefin | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) (syn) |

| 1 | β-nitrostyrene | 95 | 99/1 | 99 |

| 2 | 4-methoxy-β-nitrostyrene | 96 | 99/1 | 99 |

| 3 | 4-chloro-β-nitrostyrene | 94 | 98/2 | 98 |

| 4 | 2-chloro-β-nitrostyrene | 92 | 99/1 | 99 |

Table 1: Performance of a pyrrolidine-based chiral pyridinium ionic liquid in the asymmetric Michael addition of cyclohexanone to nitroolefins.

The data clearly indicates the high efficiency and stereocontrol exerted by the catalyst across a range of substrates. The consistently high yields and excellent diastereo- and enantioselectivities underscore the potential of these recyclable organocatalysts in asymmetric synthesis.

Synthesis and Investigation of Analogues and Derivatives of S Phenyl R Pyrrolidin 2 Yl Methanol

Structural Modifications for Enhanced Catalytic Activity and Selectivity

The catalytic performance of prolinol-based scaffolds can be significantly improved by strategic structural modifications. These changes are designed to alter the catalyst's steric bulk, electronic nature, and conformational rigidity, thereby creating a more effective chiral environment for asymmetric transformations.

α,α-Diarylprolinol and its Silyl (B83357) Ether Derivatives

A pivotal advancement in organocatalysis was the development of α,α-diarylprolinol derivatives, such as (S)-Diphenyl(pyrrolidin-2-yl)methanol, and their subsequent conversion into silyl ethers. rsc.org These compounds have proven to be exceptionally robust and versatile catalysts for a multitude of asymmetric reactions. nih.govacs.org The conversion of the hydroxyl group to a bulky silyl ether, for instance, a tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ether, is crucial. acs.org This modification enhances the steric shielding around the catalytic site, which is instrumental in dictating the facial selectivity of approaching substrates. acs.org

These diarylprolinol silyl ether catalysts operate through various activation modes, including enamine and iminium ion catalysis, making them suitable for a broad range of aldehyde functionalizations. nih.govacs.orgacs.org In enamine-mediated transformations, they facilitate the stereoselective introduction of functionalities at the α-position of saturated aldehydes. nih.govacs.org For α,β-unsaturated aldehydes, they form dienamine species that undergo highly stereoselective cycloaddition reactions, such as the Diels-Alder reaction. nih.govacs.orgrsc.org This system has been successfully applied to catalyze the exo-selective Diels-Alder reaction of α,β-unsaturated aldehydes, a transformation that is traditionally difficult to control. acs.org

Furthermore, these catalysts are effective in conjugate addition reactions via iminium-ion-mediated processes, enabling the stereoselective addition of various carbon and heteroatom nucleophiles. nih.govnih.gov The catalytic prowess of this system is demonstrated in its ability to facilitate complex cascade reactions, constructing multiple stereocenters in a single operation. nih.gov

| Catalyst/Reaction | Substrate(s) | Product Type | Selectivity | Source(s) |

| Diphenylprolinol Silyl Ether | α,β-Unsaturated Aldehyde + Cyclopentadiene | Diels-Alder Adduct | 92% exo, 91% ee | acs.org |

| Diphenylprolinol Silyl Ether | Nitroalkane + β,β-Disubstituted α,β-Unsaturated Aldehyde | Michael Adduct (All-carbon quaternary center) | Excellent enantioselectivity | nih.gov |

| Diphenylprolinol Silyl Ether | 4-Substituted 2-Aryl-2-oxazoline-5-one + α,β-Unsaturated Aldehyde | α,α-Disubstituted α-Amino Acid Derivative | Excellent enantioselectivity | researchgate.net |

| Diphenylprolinol Silyl Ether | Terminal Alkyne + 2-Alkynal | Chiral Allenyne | Excellent enantioselectivity | rsc.org |

Pyrrolidine-Based Amino Alcohol Scaffolds with Bulky Substituents at C2

The introduction of bulky substituents at the C2 position of the pyrrolidine (B122466) ring is a key strategy for enhancing stereochemical control. The substituent at C2, which is adjacent to the nitrogen atom involved in catalysis, plays a direct role in creating a defined chiral pocket. The α,α-diarylprolinol framework discussed previously is a prime example of this principle, where the two phenyl groups at the carbinol center (attached to C2) provide the necessary steric hindrance to effectively shield one face of the catalytically active intermediate (e.g., an enamine or iminium ion). nih.govacs.org

This steric bulk forces the substrate to approach from the less hindered side, leading to high levels of asymmetric induction. The principle of C2-symmetry is also a powerful tool in designing effective pyrrolidine-based catalysts. By placing identical bulky substituents at both the C2 and C5 positions, the number of possible diastereomeric transition states is reduced, often leading to significantly higher enantioselectivity. For instance, C2-symmetric bis(methoxymethyl)pyrrolidine ligands have achieved enantiomeric excesses (ee) of up to 96% in reactions like the addition of diethylzinc (B1219324) to aldehydes, underscoring the benefit of a rigid and well-defined symmetric scaffold.

N-Substituted Pyrrolidinemethanol Derivatives

Modification of the pyrrolidine nitrogen atom provides another avenue for tuning catalyst performance. The synthesis of N-substituted pyrrolidinemethanol derivatives can be achieved through various methods, including N-alkylation and N-arylation. researchgate.netnih.gov For example, L-proline can be used as a starting material to synthesize N-substituted derivatives via esterification, N-alkylation, and subsequent Grignard reactions. researchgate.net Another common route is the Paal-Knorr reaction, which can be used to synthesize N-substituted pyrroles from primary amines and a 1,4-dicarbonyl compound, a process that can be catalyzed by materials like alumina. mdpi.com

These N-substituents can influence the catalyst's properties in several ways. They can alter the electronic environment of the nitrogen atom, affecting its nucleophilicity and basicity, which are critical for the formation of enamine and iminium intermediates. Furthermore, the N-substituent can introduce additional steric bulk or coordinating groups, further refining the chiral pocket of the catalyst. For example, the synthesis of [(2S,5R)-1-Methyl-5-phenyl-pyrrolidin-2-yl]diphenyl-methanol introduces a methyl group on the nitrogen, which can impact the conformation and reactivity of the pyrrolidine ring. nih.gov These modifications have been explored in various catalytic applications, including the synthesis of bioactive molecules and complex heterocyclic structures. tandfonline.combohrium.com

Exploration of Diastereomeric and Enantiomeric Variants

The specific stereochemistry of the catalyst is paramount for achieving high levels of asymmetric induction. The relative and absolute configurations of the stereocenters in phenyl(pyrrolidin-2-yl)methanol (B1280248) derivatives dictate the three-dimensional shape of the catalyst and its transition states, directly influencing the stereochemical outcome of the reaction.

Synthesis of (R)-Phenyl((S)-pyrrolidin-2-yl)methanol and other Stereoisomers

The synthesis of specific diastereomers of phenyl(pyrrolidin-2-yl)methanol, such as the (R,S) isomer, requires precise stereochemical control. One documented method involves the hydrogenation of a protected aroyl pyrrolidine derivative. google.com For instance, a process starting from a suitable proline derivative can be used to form a chiral benzoyl pyrrolidine, which is then reduced. google.com A specific route to obtain a mixture containing (R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol hydrochloride involves the catalytic hydrogenation of the corresponding ketone precursor. google.com Subsequent purification steps, such as recrystallization, are often necessary to isolate the desired diastereomer in high purity. google.com The synthesis of the parent (S,R) compound often begins with (S)-proline, which is converted to an ester and then reacted with a phenyl Grignard reagent. rsc.org The synthesis of these various stereoisomers is crucial for comparative studies and for finding the optimal catalyst for a specific asymmetric transformation. bridgeorganics.com

Comparative Studies of Stereoisomeric Effects on Asymmetric Induction

Comparative studies of different stereoisomers are essential for understanding the mechanism of asymmetric induction. msu.edu The relative orientation of the substituents on the pyrrolidine ring and the carbinol center determines the topography of the chiral pocket. A catalyst with syn stereochemistry (e.g., (S,S) or (R,R)) will present a different chiral environment than one with anti stereochemistry (e.g., (S,R) or (R,S)).

This difference directly impacts the stability of the diastereomeric transition states formed during the catalytic cycle. msu.edu The catalyst and substrate come together to form a transient complex, and the lower energy transition state leads to the major product isomer. The stereochemical arrangement of the catalyst dictates which of these transition states is favored. For example, in the CBS reduction, the specific stereoisomer of the oxazaborolidine catalyst (derived from a prolinol derivative) determines whether the re or si face of the ketone is reduced, leading to the corresponding (R) or (S) alcohol product. acs.org

Studies have shown that even subtle changes, such as the difference between an (S,R) and an (R,S) catalyst, can lead to dramatic differences in enantioselectivity, and in some cases, can even invert the configuration of the product. The C2-symmetric design is often superior because it minimizes the number of competing, non-equivalent transition states, thereby enhancing stereocontrol.

| Catalyst Stereoisomer | Reaction Type | Typical Outcome | Rationale | Source(s) |

| (S,R)-Diarylprolinol Ether | Diels-Alder | High exo-selectivity and enantioselectivity | The anti configuration creates a well-defined chiral pocket that effectively shields one face of the dienamine intermediate. | acs.org |

| (R,S)-Phenyl(pyrrolidin-2-yl)methanol | Asymmetric Synthesis | Used as a chiral building block; its specific stereochemistry is crucial for target molecule synthesis. | The anti configuration provides a specific 3D framework for building complex chiral molecules. | google.combridgeorganics.com |

| C2-Symmetric Pyrrolidine | Diethylzinc Addition | High enantioselectivity (e.g., 96% ee) | Symmetry reduces the number of competing diastereomeric transition states, leading to higher stereochemical control. |

Analytical and Spectroscopic Techniques in the Study of S Phenyl R Pyrrolidin 2 Yl Methanol

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular structure, bonding, and connectivity of atoms within (S)-Phenyl((R)-pyrrolidin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's intricate structure.

For the closely related diastereomer, (R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol hydrochloride, ¹H NMR data has been reported in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d6). google.com The spectrum exhibits characteristic signals corresponding to the protons of the phenyl and pyrrolidine (B122466) rings, as well as the methine and hydroxyl protons. google.com The chemical shifts (δ) and multiplicities of these signals are indicative of their specific electronic environments and neighboring protons.

Interactive Table: ¹H NMR Data for (R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol hydrochloride google.com Note: This data is for the hydrochloride salt of the (R,S) diastereomer in DMSO-d6 at 600 MHz. Similar shifts would be expected for the (S,R) diastereomer under the same conditions.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.74 - 9.85 | m | NH₂⁺ (broad multiplet) |

| 7.48 - 7.49 | m | Phenyl-H |

| 7.21 - 7.46 | m | Phenyl-H |

| 6.09 | br d, J=3.5 Hz | CH-OH |

| 5.06 | br s | OH |

| 3.61 - 3.79 | m | Pyrrolidine-H |

| 3.07 - 3.20 | m | Pyrrolidine-H |

| 1.68 - 1.97 | m | Pyrrolidine-H |

| 1.52 - 1.65 | m | Pyrrolidine-H |

Key: m = multiplet, br d = broad doublet, br s = broad singlet, J = coupling constant in Hertz.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound is expected to show 11 distinct signals, corresponding to the carbons of the phenyl ring, the pyrrolidine ring, and the methanol (B129727) group. The chemical shifts of these signals are determined by their hybridization and the electronegativity of adjacent atoms.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. Expected absorptions include a broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, and another band in the same region for the N-H stretch of the secondary amine. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would appear just below 3000 cm⁻¹. The spectrum would also show C-O stretching absorption around 1050-1250 cm⁻¹ and C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, which can confirm the molecular formula.

For the diastereomer (R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol, ESI-Time-of-Flight (TOF) HRMS has been used to confirm its molecular formula. google.com The experimentally determined mass corresponds precisely with the calculated theoretical mass, providing unambiguous confirmation of the elemental composition.

Interactive Table: HRMS Data for Phenyl-pyrrolidin-2-yl-methanol google.com

| Ion | Calculated Mass (m/z) for [C₁₁H₁₅NO + H]⁺ | Found Mass (m/z) |

| [M+H]⁺ | 177.1154 | 177.1154 |

This data provides strong evidence for the molecular formula C₁₁H₁₅NO, which has a molecular weight of 177.24 g/mol . nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and for resolving stereoisomers to establish its enantiomeric and diastereomeric purity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of this compound. When coupled with a chiral stationary phase (CSP), it becomes a powerful tool for separating stereoisomers.

Chiral HPLC is critical for determining the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of the compound. The separation is based on the differential interactions between the enantiomers/diastereomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs are commonly employed for this purpose. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier, is optimized to achieve baseline separation of the stereoisomers. nih.gov The relative peak areas in the resulting chromatogram are used to quantify the proportion of each isomer.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact compared to HPLC. nih.govafmps.be The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

A specific chiral SFC method has been successfully developed to analyze the stereoisomeric purity of phenyl-pyrrolidin-2-yl-methanol derivatives. google.com This method allows for the clear separation of all four possible stereoisomers, enabling accurate determination of both chemical purity and enantiomeric excess. The use of a polysaccharide-based chiral column and a gradient of an alcohol modifier in CO₂ is key to the success of the separation. google.com The high efficiency of SFC often results in faster analysis times and better resolution compared to traditional HPLC methods. nih.gov

Interactive Table: Chiral SFC Method for Phenyl-pyrrolidin-2-yl-methanol Derivatives google.com

| Parameter | Condition |

| Column | Chiralcel OZ-3, 150 x 4.6 mm |

| Mobile Phase A | CO₂ |

| Mobile Phase B | Ethanol + 0.2% Isopropyl amine |

| Gradient | 10% to 40% B over 8.8 min, hold for 0.5 min |

| Flow Rate | 3 mL/min |

| Temperature | 50°C |

| Back Pressure | 130 bar |

| Detection | UV at 210 nm |

This SFC method provides a robust and reliable means to ensure the high stereochemical quality required for the use of this compound in stereoselective synthesis. google.com

Advanced Characterization for Material Properties (when incorporated into hybrid systems)

When this compound is integrated into hybrid materials, such as being grafted onto the surface of mesoporous silica (B1680970) or incorporated into nanoparticle systems, a suite of advanced analytical techniques is employed to characterize the resulting material's properties. These methods provide critical insights into the thermal stability, morphology, and textural characteristics of the hybrid system, confirming the success of the incorporation and its effect on the parent material.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of hybrid materials and quantifying the amount of organic moiety, such as this compound, that has been successfully grafted onto an inorganic support. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate.

In a typical TGA of a hybrid material, such as the closely related (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol immobilized on mesoporous silica (SBA-15), distinct weight loss steps are observed. sigmaaldrich.com The initial weight loss at temperatures below 150°C is generally attributed to the desorption of physisorbed water and solvent molecules. The primary decomposition of the anchored organic compound occurs at higher temperatures, typically in the range of 200°C to 600°C. The percentage of weight loss in this region allows for the precise calculation of the organic loading in the hybrid material. The stability of the material is indicated by the onset temperature of decomposition.

Table 1: Representative TGA Data for Functionalized Mesoporous Silica

| Temperature Range (°C) | Weight Loss (%) | Attributed Process |

|---|---|---|

| 25 - 150 | ~3-5% | Removal of adsorbed water and solvents |

| 150 - 600 | ~15-20% | Decomposition of the grafted organic moiety |

| > 600 | Stable | Residual inorganic support (e.g., SiO₂) |

Note: Data is illustrative and based on findings for similar functionalized mesoporous materials. sigmaaldrich.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology and structure of hybrid materials at the nanoscale. nih.gov When this compound is incorporated into systems like nanoparticles or functionalized mesoporous materials, TEM provides direct evidence of the resulting structure. nih.gov

Table 2: Summary of TEM Observations for Hybrid Materials

| Material Type | Observation | Significance |

|---|---|---|

| Functionalized Mesoporous Silica | Preservation of ordered pore structure | Confirms successful grafting without structural collapse sigmaaldrich.com |

| Surface-Modified Nanoparticles | Uniform dispersion, defined spherical morphology | Indicates the compound may act as a stabilizing or capping agent, preventing agglomeration nih.govresearchgate.net |

| Hybrid Nanocomposites | Clear interface between organic and inorganic phases | Provides insight into the nature of the interaction and distribution within the composite |

Note: Observations are based on typical results for related hybrid material systems.

Textural Measurements (e.g., for mesoporous materials)

Textural measurements, primarily derived from nitrogen adsorption-desorption isotherms, are used to determine key properties of porous materials, including the specific surface area (via the Brunauer-Emmett-Teller, or BET, method) and the pore volume and size distribution (via the Barrett-Joyner-Halenda, or BJH, method).

When a molecule like this compound or its analogs is grafted onto the internal surfaces of a mesoporous host, a predictable change in these textural properties occurs. The successful anchoring of the organic compound within the pores leads to a decrease in the specific surface area, pore volume, and average pore diameter compared to the original, unmodified material. This reduction is direct and quantifiable evidence that the organic molecules are occupying space within the porous network. For instance, studies on SBA-15 silica functionalized with (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol have shown a significant decrease in these parameters, confirming the presence of the chiral ligand in the mesopores. sigmaaldrich.com